molecular formula C22H18N4O3S B15001898 Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B15001898
M. Wt: 418.5 g/mol
InChI Key: UXVSXOOUSPTRRL-UHFFFAOYSA-N
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Description

ETHYL 4-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both pyridine and thieno moieties in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final thienopyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents, strong bases like potassium carbonate or sodium alkoxide, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

ETHYL 4-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE involves its interaction with microbial enzymes and cellular structures. The compound inhibits the growth of bacteria by interfering with their cell wall synthesis and protein production. It targets specific enzymes involved in these processes, leading to the disruption of bacterial cell function and ultimately cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-[(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-22(28)14-3-5-15(6-4-14)25-20(27)19-18(23)16-7-8-17(26-21(16)30-19)13-9-11-24-12-10-13/h3-12H,2,23H2,1H3,(H,25,27)

InChI Key

UXVSXOOUSPTRRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Origin of Product

United States

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